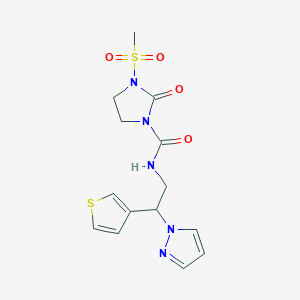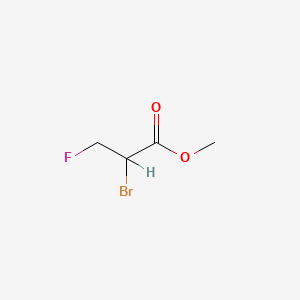
2-(4-Methoxyphenyl)sulfonylquinoxaline
Descripción general
Descripción
2-(4-Methoxyphenyl)sulfonylquinoxaline is a chemical compound . It has a molecular formula of C15H12N2O3S and an average mass of 300.332 Da .
Synthesis Analysis
The synthesis of this compound can be achieved through the C2 sulfonylation of quinoxalinones via a metal-free oxidative S–O cross-coupling strategy . This method is mild, facile, and environmentally friendly, and exhibits good atomic economy and excellent functional group tolerance .Molecular Structure Analysis
The molecular structure of this compound consists of 15 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C15H12N2O3S , an average mass of 300.332 Da , and a mono-isotopic mass of 300.056854 Da .Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
Microbial Strategy for Sulfonamide Antibiotic Elimination : Research reveals an unusual microbial pathway involving ipso-hydroxylation followed by fragmentation, which effectively degrades sulfonamide antibiotics, including those related to 2-(4-Methoxyphenyl)sulfonylquinoxaline, reducing environmental persistence and potential antibiotic resistance propagation (Ricken et al., 2013).
Antimicrobial Resistance and Water Treatment
Sulfaquinoxaline Ozonation : Studies on Sulfaquinoxaline, a sulfonamide antimicrobial, show its degradation via ozonation in water, highlighting techniques potentially applicable to related compounds like this compound for removing water contaminants and addressing antimicrobial resistance (Urbano et al., 2017).
Anticancer Research
Anticancer Potential of Sulfonylquinolines : The structural modification of sulfonylquinolines, including this compound derivatives, has been investigated for anticancer activities, demonstrating significant potential in targeting tubulin polymerization and disrupting cancer cell growth (Lee et al., 2011).
Novel Naphthoquinone Derivatives for Cancer Treatment : Synthesis and evaluation of new phenylaminosulfanyl-1,4-naphthoquinone derivatives, potentially including structures similar to this compound, have shown remarkable cytotoxic activities against various human cancer cell lines, offering a promising route for cancer treatment research (Ravichandiran et al., 2019).
Analytical Chemistry and Environmental Science
Phototransformation and Chlorination of Sulfonamides : Investigating the transformation of sulfonamides like Sulfaquinoxaline under solar light and chlorination, this research provides insights into environmental pathways and degradation mechanisms that could also apply to compounds such as this compound, aiding in understanding their environmental fate and removal methods (Nassar et al., 2018).
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)sulfonylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-20-11-6-8-12(9-7-11)21(18,19)15-10-16-13-4-2-3-5-14(13)17-15/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXQURWAQNHJPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=NC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



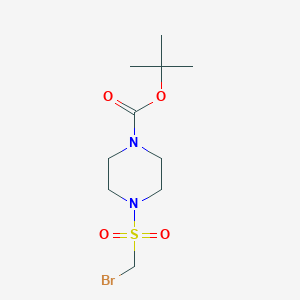


![Benzo[d][1,3]dioxol-5-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2600351.png)
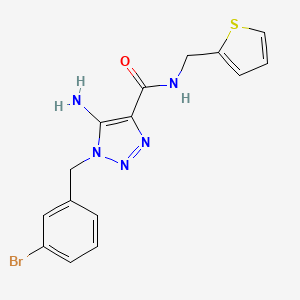
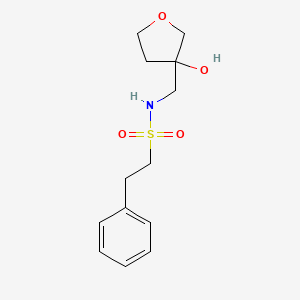
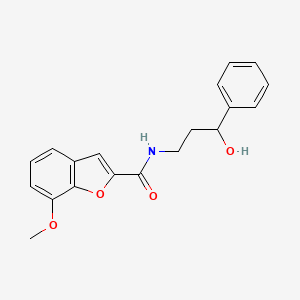
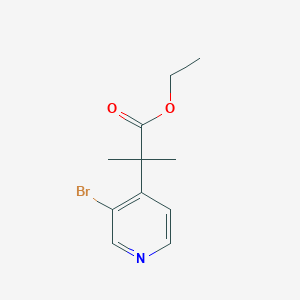
![Tert-butyl 3-[[6-(benzimidazol-1-yl)pyridin-2-yl]amino]pyrrolidine-1-carboxylate](/img/structure/B2600360.png)
![N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)propionamide](/img/structure/B2600363.png)
![7-(2-chlorophenyl)-2-(tetrahydrofuran-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2600365.png)
